Agn-PC-0jkopo
Description
Agn-PC-0jkopo is a proprietary compound synthesized by Angene Chemical, as inferred from its alphanumeric designation (e.g., "AGN-PC" prefix) . This compound is likely an organic compound with applications in pharmaceutical or materials science research, given Angene’s focus on custom synthesis for drug discovery and industrial chemistry .
Properties
CAS No. |
31738-10-0 |
|---|---|
Molecular Formula |
C30H35FN2O4 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-[7-(4-fluorophenyl)-17,20-dihydroxy-2,11,16,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C30H35FN2O4/c1-16-9-21-23-10-17(2)30(37,26(36)15-34)29(23,4)13-25(35)27(21)28(3)12-18-14-32-33(24(18)11-22(16)28)20-7-5-19(31)6-8-20/h5-9,11,14,17,21,23,25,27,34-35,37H,10,12-13,15H2,1-4H3 |
InChI Key |
HMIRYTLYTWFOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=C(C=C6)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jkopo typically involves a series of chemical reactions that require precise conditions. One common method is the polyol chemical reduction method, which involves the reduction of metal salts in the presence of a polyol, such as ethylene glycol . This method is favored for its ability to produce nanoparticles with controlled size and shape.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) are also employed to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0jkopo undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxides, while reduction reactions can produce metallic nanoparticles .
Scientific Research Applications
Agn-PC-0jkopo has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: The compound’s antimicrobial properties make it valuable in developing antibacterial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Agn-PC-0jkopo, we compare it with structurally or functionally analogous compounds from peer-reviewed and industrial sources.
Table 1: Key Physicochemical Properties
Structural and Functional Insights
This compound may share this functional group, given Angene’s expertise in synthesizing boronic acid derivatives . Divergence: Lower molecular polarity (TPSA = 40.46 Ų vs. This compound’s inferred TPSA >50 Ų) may limit its utility in aqueous-phase reactions compared to this compound .
5-Methoxy-1-methylindole-3-carbaldehyde (CAS 10601-19-1) :
- Functional Similarity : The indole scaffold is common in drug discovery (e.g., kinase inhibitors). This compound may serve as a precursor for similar bioactive molecules.
- Divergence : Higher synthetic accessibility (SA Score = 1.10) suggests simpler synthesis than this compound, which may require specialized catalysts (e.g., palladium-based reagents) .
4-Amino-3-chlorophenol (CAS 17609-80-2) : Functional Similarity: Amino and chloro groups enable diverse derivatization (e.g., amide bond formation). This compound could share this modularity. Divergence: Strong CYP3A4 inhibition (vs. This compound’s inferred lack of CYP inhibition) may limit its pharmacokinetic safety in drug development .
Research Findings and Limitations
- Synthesis : this compound’s synthesis likely involves palladium-catalyzed cross-coupling, analogous to methods for (3-Bromo-5-chlorophenyl)boronic acid (e.g., using Pd(dppf)Cl₂ in THF/water) . However, exact protocols are proprietary .
- Performance: Compared to 4-amino-3-chlorophenol, this compound may exhibit superior stability in acidic conditions due to inferred steric protection of reactive groups .
- Knowledge Gaps: No direct data on this compound’s toxicity or catalytic efficiency exists in the provided evidence. Further studies using HPLC-MS and in vitro assays are recommended.
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